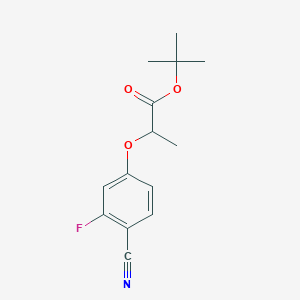![molecular formula C11H7F3N2O2 B3138039 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid CAS No. 445302-31-8](/img/structure/B3138039.png)
1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid
Overview
Description
Scientific Research Applications
Xanthine Oxidase Inhibitory Activity
A study by Baldwin et al. (1975) explored the synthesis of trifluoromethylimidazoles, including 1-[4-(Trifluoromethyl)phenyl]-1H-imidazole-4-carboxylic acid derivatives. These compounds demonstrated xanthine oxidase inhibitory activity, essential for treating gout and related conditions (Baldwin et al., 1975).
Corrosion Inhibition
Prashanth et al. (2021) synthesized imidazole derivatives, including this compound analogs, to study their corrosion inhibition efficacy on mild steel in acidic solutions. These compounds demonstrated significant corrosion inhibition, indicating potential applications in metal protection (Prashanth et al., 2021).
Coordination Polymers and Sensing Properties
Liu et al. (2018) researched metal–organic frameworks (MOFs) using 1H-imidazol-4-yl-containing ligands, including variants of this compound. These MOFs demonstrated diverse two-dimensional and three-dimensional networks with potential applications in sensing and structural chemistry (Liu et al., 2018).
Antioxidant and Lipase Inhibition
Menteşe et al. (2013) synthesized a series of benzimidazole derivatives containing this compound, evaluating their antioxidant and lipase inhibition activities. Some of these compounds displayed significant scavenging activity, suggesting potential use in therapeutic contexts (Menteşe et al., 2013).
Coordination Polymers and Thermal Properties
Shi et al. (2015) synthesized manganese coordination polymers using carboxylphenyl-based imidazole-4,5-dicarboxylic acids, which are closely related to this compound. These polymers exhibited varying thermal properties and potential applications in materials science (Shi et al., 2015).
Future Directions
properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]imidazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O2/c12-11(13,14)7-1-3-8(4-2-7)16-5-9(10(17)18)15-6-16/h1-6H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJSBOXPNXASDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=C(N=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Bis(5-bromo-4-hexylthiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B3137956.png)
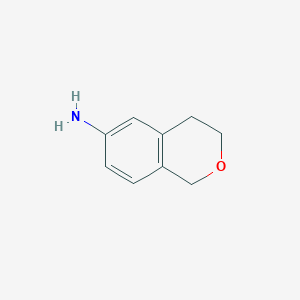

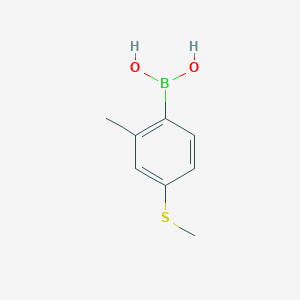
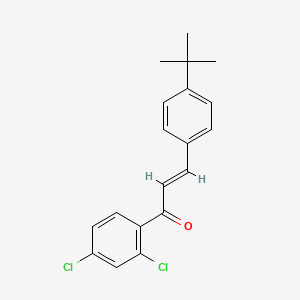

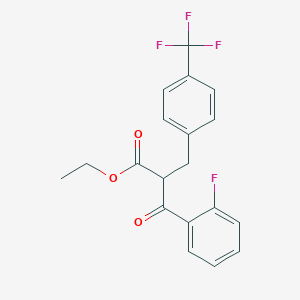

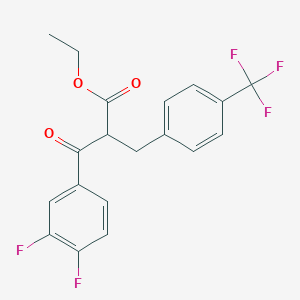
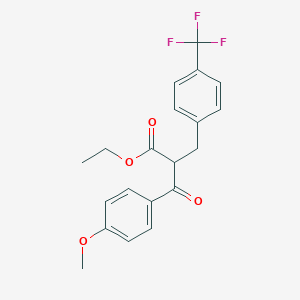
![Ethyl 3-(5-chloro-2-thienyl)-3-oxo-2-[4-(trifluoromethyl)benzyl]propionate](/img/structure/B3138023.png)
